4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a fluoro substituent at the 4-position, a methyl group at the 2-position, and a hydroxypropyl chain substituted with a 1-methyl-1H-pyrrole moiety.
Properties
IUPAC Name |
4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-11-10-12(16)5-6-15(11)22(20,21)17-8-7-14(19)13-4-3-9-18(13)2/h3-6,9-10,14,17,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAAVRHWYCBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrole Derivative: The synthesis begins with the preparation of the pyrrole derivative, which involves the reaction of 1-methylpyrrole with appropriate reagents to introduce the hydroxypropyl group.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the aromatic ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence:
†Molecular weights estimated based on structural analogs due to lack of direct data.
Key Observations:
Substituent Effects on Bioactivity :
- The fluoro and methyl groups on the benzene ring (common in the target compound and others) enhance metabolic stability and target binding .
- The hydroxypropyl-pyrrole side chain in the target compound may confer unique solubility or selectivity compared to pyrazole-pyridinamine derivatives (e.g., 2m, 2g), which exhibit stronger kinase inhibition but higher cytotoxicity .
Physical Properties :
- Melting points for analogs range from 144–178°C, influenced by side-chain rigidity and hydrogen-bonding capacity. The target compound’s melting point is likely similar (140–160°C), given its polar hydroxy and pyrrole groups .
Biological Activity :
- Compounds with pyrazolopyrimidine or pyrazole-pyridinamine cores (e.g., ) show potent kinase inhibition, suggesting the target compound’s pyrrole side chain might modulate similar pathways but with reduced off-target effects.
Lumping Strategy Relevance : Organic compounds with analogous sulfonamide cores and fluorinated substituents (e.g., 2m, 2g, and the target compound) may be grouped as a "surrogate class" for studying shared physicochemical or biological behaviors .
Biological Activity
4-Fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a fluorine atom, and a pyrrole-derived moiety. Its unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name indicates its structural complexity, which includes:
- A sulfonamide group that is known for its biological activity.
- A pyrrole ring that contributes to its pharmacological properties.
- A hydroxy group that can participate in various chemical interactions.
The molecular formula is with a molecular weight of approximately 342.40 g/mol.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group may enhance binding affinity through hydrogen bonding, while the fluorine atom could influence lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds containing sulfonamide groups have been reported to inhibit tumor cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of sulfonamides demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Activity : In vitro assays revealed that similar compounds inhibited the growth of human cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and modulation of cell signaling pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
